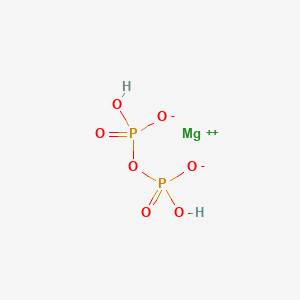
Magnesium dihydrogen pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium dihydrogen pyrophosphate is an acidic magnesium salt of diphosphoric acid. It is commonly used as an acidifier, stabilizer, and raising agent in various industrial applications. The compound is known for its white crystalline or powder form and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium dihydrogen pyrophosphate is synthesized by adding an aqueous dispersion of magnesium hydroxide slowly to phosphoric acid until a molar ratio of about 1:2 between magnesium and phosphorus is reached. The temperature is maintained below 60°C during the reaction. After the reaction is complete, about 0.1% hydrogen peroxide is added to the mixture, and the slurry is then dried and milled .
Industrial Production Methods
In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction mixture is often dried using a drum dryer or other suitable drying techniques to evaporate water and residual hydrogen peroxide. The resulting granules are then milled into a fine powder and packed for use .
Chemical Reactions Analysis
Types of Reactions
Magnesium dihydrogen pyrophosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze to form magnesium phosphate and phosphoric acid.
Thermal Decomposition: Upon heating, it decomposes to form magnesium pyrophosphate and water.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction typically occurs under mild conditions.
Thermal Decomposition: This reaction requires elevated temperatures and is often studied using thermogravimetric analysis.
Major Products
Hydrolysis: Magnesium phosphate and phosphoric acid.
Thermal Decomposition: Magnesium pyrophosphate and water.
Scientific Research Applications
Magnesium dihydrogen pyrophosphate has several applications in scientific research:
Mechanism of Action
The mechanism of action of magnesium dihydrogen pyrophosphate involves its ability to release magnesium ions and pyrophosphate ions upon dissolution. These ions can interact with various molecular targets and pathways, including:
Enzyme Activation: Magnesium ions act as cofactors for several enzymes, enhancing their activity.
Phosphate Metabolism: Pyrophosphate ions participate in phosphate metabolism and energy transfer reactions.
Comparison with Similar Compounds
Magnesium dihydrogen pyrophosphate is chemically similar to other phosphate compounds, such as:
Calcium dihydrogen diphosphate: Similar in function but contains calcium instead of magnesium.
Monomagnesium phosphate: Another magnesium phosphate compound with different stoichiometry.
Uniqueness
This compound is unique due to its specific molar ratio of magnesium to phosphorus and its particular applications as an acidifier and raising agent in the food industry .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactions make it a valuable reagent and additive in scientific research and industrial processes.
Properties
CAS No. |
20768-12-1 |
|---|---|
Molecular Formula |
H2MgO7P2 |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
magnesium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/Mg.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-2 |
InChI Key |
SJGDFDMUFSBWJO-UHFFFAOYSA-L |
Canonical SMILES |
OP(=O)([O-])OP(=O)(O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















